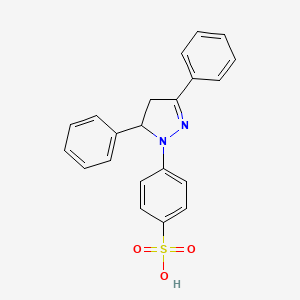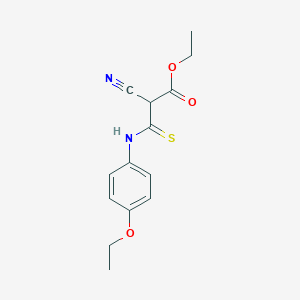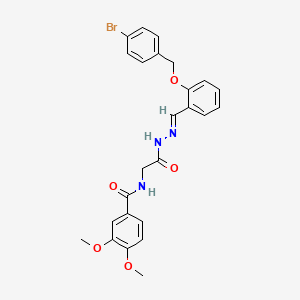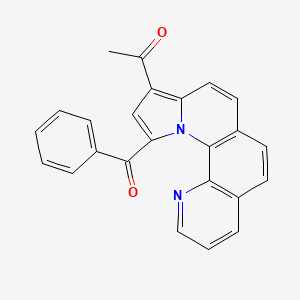
1-(2,2,2-trichloro-1-hydroxyethyl)-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2,2-Trichloro-1-hydroxyethyl)-2(1H)-pyridinone is a chemical compound known for its unique structure and properties It is characterized by the presence of a trichloromethyl group attached to a hydroxyethyl group, which is further connected to a pyridinone ring
準備方法
The synthesis of 1-(2,2,2-trichloro-1-hydroxyethyl)-2(1H)-pyridinone typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of 2-pyridone with trichloroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Reaction Conditions: The reaction is typically conducted at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also enhance the efficiency of the production process.
化学反応の分析
1-(2,2,2-Trichloro-1-hydroxyethyl)-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently.
Major Products: The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted derivatives, depending on the reaction conditions and reagents used.
科学的研究の応用
1-(2,2,2-Trichloro-1-hydroxyethyl)-2(1H)-pyridinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
作用機序
The mechanism of action of 1-(2,2,2-trichloro-1-hydroxyethyl)-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Pathways Involved: The compound may influence signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway, which are involved in cell proliferation, survival, and apoptosis. By modulating these pathways, the compound can exert its biological effects.
類似化合物との比較
1-(2,2,2-Trichloro-1-hydroxyethyl)-2(1H)-pyridinone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2,2,2-trichloroethyl)-2(1H)-pyridinone and 1-(2,2-dichloro-1-hydroxyethyl)-2(1H)-pyridinone share structural similarities with this compound.
Uniqueness: The presence of the trichloromethyl group and the hydroxyethyl group in this compound imparts unique chemical and biological properties to the compound. These properties differentiate it from other similar compounds and make it a valuable compound for various applications.
特性
CAS番号 |
202118-72-7 |
|---|---|
分子式 |
C7H6Cl3NO2 |
分子量 |
242.5 g/mol |
IUPAC名 |
1-(2,2,2-trichloro-1-hydroxyethyl)pyridin-2-one |
InChI |
InChI=1S/C7H6Cl3NO2/c8-7(9,10)6(13)11-4-2-1-3-5(11)12/h1-4,6,13H |
InChIキー |
GBVWQBGBQACOFC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N(C=C1)C(C(Cl)(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11962793.png)
![4-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11962801.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11962808.png)

![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962811.png)

![(5Z)-5-({3-[4-(allyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11962816.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B11962820.png)

![(2E)-3-Phenyl-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]-2-propenamide](/img/structure/B11962843.png)



